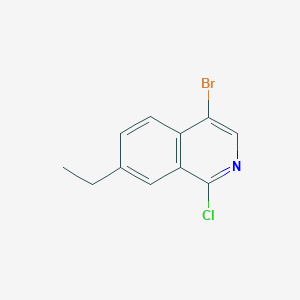
4-Bromo-1-chloro-7-ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-7-ethylisoquinoline is an organic compound with the molecular formula C11H9BrClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-7-ethylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline derivatives . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are generally applied.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-7-ethylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-Bromo-1-chloro-7-ethylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-7-ethylisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. The specific pathways and targets involved would depend on the particular biological activity being studied .
Comparison with Similar Compounds
7-Bromo-1-chloroisoquinoline: This compound shares a similar structure but lacks the ethyl group at the 7-position.
4-Bromoisoquinoline: Lacks the chlorine atom and the ethyl group, making it less substituted.
Uniqueness: 4-Bromo-1-chloro-7-ethylisoquinoline is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Biological Activity
4-Bromo-1-chloro-7-ethylisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives have been studied extensively for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C10H8BrClN
Molecular Weight: 253.53 g/mol
IUPAC Name: this compound
SMILES Notation: CCCCC1=C2C(=C(C=C1)N=C(C2=CN=C(C)C)Cl)Br
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: This compound may inhibit key enzymes involved in cellular processes, such as kinases and phosphatases, which are crucial for cell signaling and proliferation.
- DNA Interaction: It has been observed to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
Biological Activities
The following table summarizes the biological activities reported for this compound:
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of bromine and chlorine at specific positions on the isoquinoline ring significantly affects the compound's biological activity. The ethyl group enhances lipophilicity, improving cellular uptake and bioavailability. Comparison with similar compounds reveals that modifications in halogen substituents can lead to variations in potency.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells. The compound demonstrated significant growth inhibition with an IC50 value of approximately 12 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and inhibition of EGFR signaling pathways.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent.
Properties
Molecular Formula |
C11H9BrClN |
|---|---|
Molecular Weight |
270.55 g/mol |
IUPAC Name |
4-bromo-1-chloro-7-ethylisoquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3 |
InChI Key |
BICHYWPHZMHJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















